N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide
Description
N-[4-Methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide is a synthetic small molecule characterized by a phenyl ring substituted at the 4-position with a methoxy (-OCH₃) group and at the 3-position with a 2-oxopyrrolidin-1-yl moiety. The propane-1-sulfonamide chain at the N-position of the phenyl ring introduces a polar, hydrogen-bond-capable functional group.
Properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-3-9-21(18,19)15-11-6-7-13(20-2)12(10-11)16-8-4-5-14(16)17/h6-7,10,15H,3-5,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SERNRLKZESJVDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC(=C(C=C1)OC)N2CCCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method is the cyclization of appropriate precursors under acidic or basic conditions . The methoxy group can be introduced via methylation reactions, while the sulfonamide group is usually added through sulfonylation reactions using sulfonyl chlorides .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[4-Methyl-3-(2-Oxopyrrolidin-1-yl)Phenyl]Propane-1-Sulfonamide
This analog () replaces the 4-methoxy group with a methyl (-CH₃) substituent. The methyl group reduces steric bulk compared to methoxy but eliminates the oxygen atom’s hydrogen-bond acceptor capacity. This substitution likely alters:
- Lipophilicity : Methyl increases logP (more lipophilic), whereas methoxy enhances solubility due to polarity.
Sulfonamide-Containing Chromen Derivatives
describes 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide. While structurally distinct (chromen core vs. phenyl-pyrrolidinone), the shared sulfonamide group highlights common pharmacokinetic traits:
- Hydrogen Bonding : Sulfonamide’s -SO₂NH- group facilitates interactions with target proteins, enhancing binding affinity.
- Thermal Stability : Both compounds exhibit moderate melting points (~175–178°C for ’s compound), suggesting stable crystalline forms suitable for formulation .
Tetrahydrofuran-Linked Sulfonamide Analog
details a complex molecule with a tetrahydrofuran (THF) ring and sulfonamide chain. The THF ring introduces conformational rigidity, contrasting with the flexible propane-sulfonamide chain in the target compound. Such differences influence:
- Bioavailability : Rigid THF may reduce metabolic degradation but limit membrane permeability.
- Synthetic Complexity: Multi-step synthesis (e.g., tert-butyldimethylsilyl protection in ) raises manufacturing challenges compared to the simpler phenyl-pyrrolidinone scaffold .
Structural and Functional Data Table
Research Findings and Implications
- Methyl substitution () lacks this effect but may improve passive diffusion .
- Solubility vs. Permeability : Methoxy’s polarity improves aqueous solubility, critical for oral bioavailability, whereas methyl favors blood-brain barrier penetration in CNS-targeted therapies.
Biological Activity
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide, a sulfonamide derivative, has gained attention in medicinal chemistry due to its promising biological activities, particularly as an inhibitor of carbonic anhydrase enzymes. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a sulfonamide functional group linked to a propane chain, with a methoxy group and a pyrrolidinyl moiety. Its molecular formula is C₁₄H₁₈N₂O₄S, and its CAS number is 941872-26-0. The structural characteristics contribute to its reactivity and biological activity.
This compound primarily functions as an inhibitor of carbonic anhydrase (CA), an enzyme critical for maintaining acid-base balance in physiological processes. The inhibition of CA can lead to therapeutic effects in conditions such as:
- Glaucoma : Reducing intraocular pressure.
- Epilepsy : Modulating neuronal excitability.
- Edema : Decreasing fluid retention.
The compound's interaction with CA isoforms has been studied using techniques like surface plasmon resonance and isothermal titration calorimetry, revealing significant binding affinity and inhibition efficacy.
Inhibition Studies
A comparative analysis of various sulfonamide compounds highlights the unique biological profile of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-[4-chloro-3-(2-pyrrolidinyl)phenyl]propane-1-sulfonamide | Chlorine substitution on phenyl ring | Enhanced potency against specific carbonic anhydrase isoforms |
| N-[4-fluoro-3-(2-pyrrolidinyl)phenyl]propane-1-sulfonamide | Fluorine substitution | Improved metabolic stability |
| N-[3-methoxy-4-(2-pyrrolidinyl)phenyl]propane-1-sulfonamide | Different methoxy positioning | Variability in inhibitory activity |
Therapeutic Applications
The potential therapeutic applications of this compound extend beyond enzyme inhibition. Preliminary studies suggest possible anti-inflammatory and anticancer properties, warranting further investigation into its efficacy in these areas.
Synthesis and Production
The synthesis of this compound typically involves the reaction of 3-(2-oxopyrrolidin-1-yl)aniline with propane-1-sulfonyl chloride under controlled conditions, often utilizing triethylamine as a base . This method ensures high yield and purity, essential for subsequent biological evaluations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
